Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Overview

Description

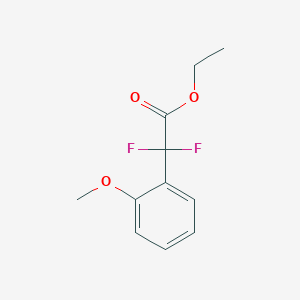

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of a difluoroacetate moiety and a methoxyphenyl group, making it a versatile chemical used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate can be synthesized through the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate . This reaction typically involves the use of a copper-mediated process to form the Ar–CF2H bond. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The difluoroacetate moiety can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.

Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.

Major Products Formed

Hydrolysis: Ethanol and 2,2-difluoro-2-(2-methoxyphenyl)acetic acid.

Substitution Reactions: Products depend on the nucleophile used; for example, amines can form corresponding amides.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate has several scientific research applications:

Medicinal Chemistry: The difluoroacetate moiety suggests potential as an enzyme inhibitor, interacting with enzymes involved in cellular metabolism.

Material Science: The fluorine atoms and ester functionality can influence properties like thermal stability and electrical conductivity, making it useful in material science research.

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, with the difluoroacetate group providing a reactive site for further chemical transformations.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Ethyl bromodifluoroacetate: Contains a CF2 unit and can be generated using the Reformatsky reagent with aldehydes and ketones.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used for trifluoromethylation of alkyl halides and perfluoroalkylations.

Biological Activity

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a difluorinated acetic acid derivative with a methoxyphenyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro group increases the compound's ability to form strong hydrogen bonds and electrostatic interactions with target proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Modulation of Protein Function : By binding to proteins, it can alter their activity and influence cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies showed that this compound inhibits cell proliferation and induces apoptosis in NSCLC cell lines. It was found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for tumor growth and survival .

| Cell Type | IC50 (µM) | Effect |

|---|---|---|

| NSCLC Cells | 0.5 | Inhibition of proliferation |

| Normal Lung Cells | >10 | Low toxicity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in various cell types, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on NSCLC : A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration. The underlying mechanism was linked to the suppression of key signaling pathways associated with cancer progression .

- Methodology : The study utilized both in vitro assays and xenograft models to assess the efficacy of the compound.

- Results : Tumor growth was significantly inhibited in vivo, supporting the compound's potential as an anticancer agent.

- Inflammation Model : Another research focused on the anti-inflammatory properties of this compound showed a marked decrease in cytokine levels in treated macrophages compared to controls. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZZXOHDXPMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674963 | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-80-9 | |

| Record name | Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.